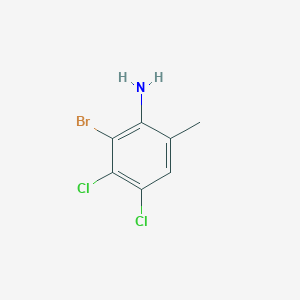

2-溴-3,4-二氯-6-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-Bromo-3,4-dichloro-6-methylaniline” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an amino group attached to the carbon atom of a benzene ring .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3,4-dichloro-6-methylaniline” would consist of a benzene ring with an amino group (NH2) and a methyl group (CH3) attached to it, along with bromine and chlorine atoms . The exact positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .Chemical Reactions Analysis

Anilines can participate in a variety of chemical reactions. For example, they can react with alkyl halides to form N-alkylated anilines . They can also undergo acylation reactions to form amides .科学研究应用

Palladium(0) Catalyzed Synthesis

一项研究探讨了Suzuki交叉偶联反应,用于合成(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺衍生物。这些类似物通过密度泛函理论(DFT)研究显示出在确定结构特征方面的潜力。这种合成突显了2-溴-3,4-二氯-6-甲基苯胺在创造具有不同功能和结构分析应用的化合物中的实用性 (Rizwan et al., 2021)。

合成4-溴-2-氯甲苯

该化合物是从4-溴-2-硝基甲苯出发合成的,该化合物经还原形成5-溴-2-甲基苯胺。这个过程涉及重氮化和桑迪迈反应,展示了该化合物在合成结构相关化合物中的作用 (Xue Xu, 2006)。

代谢研究

通过大鼠肝微粒体对2-溴-4-甲基苯胺的代谢研究,鉴定了各种代谢物,包括苄醇和苯甲醛。这项研究对于理解卤代苯胺的代谢途径和潜在的毒理学影响具有重要意义 (Boeren et al., 1992)。

阳极分解途径

一项研究调查了2,4-二溴-6-甲基苯胺在水杨酸溶液中的阳极分解途径。这项研究为了解卤代苯胺在不同条件下的稳定性和反应性提供了见解,这对于理解它们的电化学行为是有价值的 (Arias et al., 1990)。

作用机制

Target of Action

It’s known that similar compounds participate in palladium-catalyzed selective amination .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. For instance, similar compounds like 2-Bromo-4-methylaniline participate in palladium-catalyzed selective amination of 3-bromoquinoline .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .

Result of Action

It’s known that similar compounds can yield products like 3-(2-bromo-4-methylphenylamino)quinoline .

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-3,4-dichloro-6-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-2-4(9)6(10)5(8)7(3)11/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRERQLWUHRDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2453004.png)

![2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B2453005.png)

![5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid](/img/structure/B2453008.png)

![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)